molecular formula C19H20N4OS B6131741 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide

Cat. No.: B6131741
M. Wt: 352.5 g/mol
InChI Key: NFWCIBAEXKGBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide involves the inhibition of enzymes that are essential for the survival and growth of microorganisms. It has been shown to inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of bacterial and fungal growth, as well as the disruption of their cellular processes. It has also been shown to have low toxicity towards human cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and parasites. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.

Future Directions

There are several potential future directions for the research and development of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide. One of these is the further optimization of its chemical structure to improve its solubility and bioavailability. Another potential direction is the investigation of its potential applications in the treatment of specific infectious diseases, such as tuberculosis or malaria. Additionally, the development of new methods for the synthesis of this compound could also lead to its wider use in scientific research.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its broad-spectrum antimicrobial activity, low toxicity, and mechanism of action make it a promising candidate for further development as a therapeutic agent. Further research and development in this area could lead to the discovery of new and effective treatments for infectious diseases.

Synthesis Methods

The synthesis method of 2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide involves the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride, followed by the reaction of this intermediate with 5-cyclopropyl-4-ethyl-3-thio-1,2,4-triazole in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit antimicrobial, antifungal, and antiparasitic activities, making it a promising candidate for the development of new drugs for the treatment of infectious diseases.

Properties

IUPAC Name

2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-2-23-18(14-10-11-14)21-22-19(23)25-12-17(24)20-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,14H,2,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWCIBAEXKGBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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